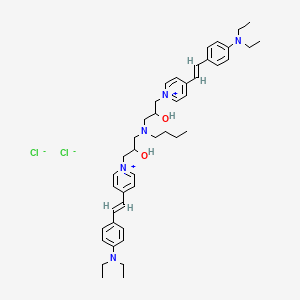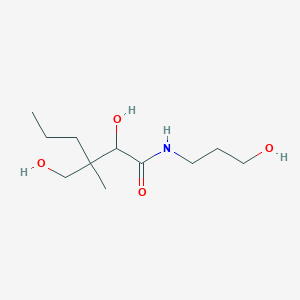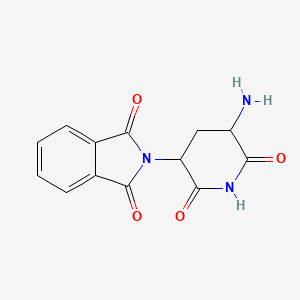
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound with significant interest in the fields of chemistry and pharmacology. It is known for its structural complexity and potential applications in various scientific research areas. This compound is a derivative of isoindoline and piperidine, featuring both amino and dioxo functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoindoline-1,3-dione with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may include steps such as amination, cyclization, and oxidation to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The compound is often produced in solid form and stored under inert gas to prevent degradation .
化学反应分析
Types of Reactions
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction can produce amino derivatives with altered functional groups .
科学研究应用
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The exact mechanism of action of 2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate various biochemical pathways, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
Thalidomide: A well-known compound with a similar isoindoline structure.
Pomalidomide: Another derivative with similar functional groups.
Lenalidomide: A related compound with therapeutic applications
Uniqueness
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and structural features.
属性
分子式 |
C13H11N3O4 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC 名称 |
2-(5-amino-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-8-5-9(11(18)15-10(8)17)16-12(19)6-3-1-2-4-7(6)13(16)20/h1-4,8-9H,5,14H2,(H,15,17,18) |
InChI 键 |
VGEAUYOENQIWDD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


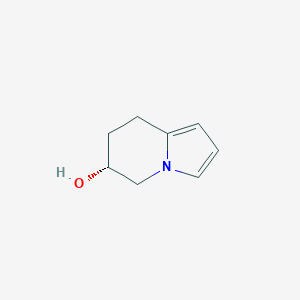
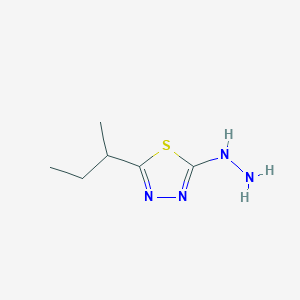



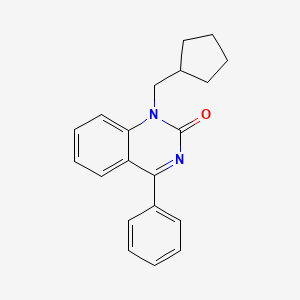
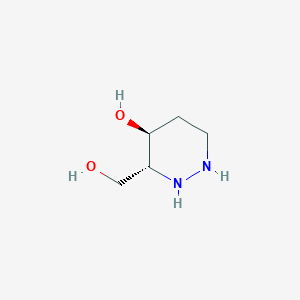
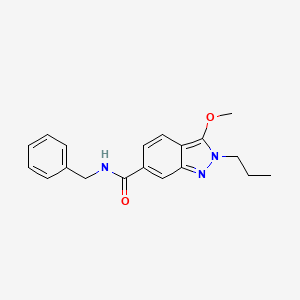
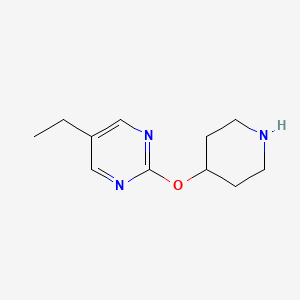

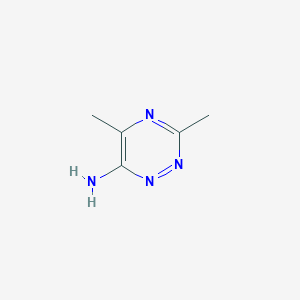
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
